molecular formula C6H14N2O B140597 N-(2-Hydroxyethyl)piperazine CAS No. 103-76-4

N-(2-Hydroxyethyl)piperazine

Cat. No. B140597
CAS RN: 103-76-4
M. Wt: 130.19 g/mol
InChI Key: WFCSWCVEJLETKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)piperazine is a derivative of piperazine, which is a chemical compound with a variety of applications, particularly in the synthesis of pharmaceuticals. Piperazine itself can be synthesized from hydroxylamine, and its derivatives, including N-(2-Hydroxyethyl)piperazine, can be prepared through cyclization reactions with high yields . The structure of N-(2-Hydroxyethyl)piperazine includes a piperazine ring with a hydroxyethyl substituent, which can influence its chemical properties and reactivity.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The synthesis of N-(2-Hydroxyethyl)piperazine from hydroxylamine involves a cyclization reaction with a yield above 95%, under optimal conditions using a catalyst containing nickel, copper, chrome, zinc, and manganese .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary significantly. For example, the structure of the compound in paper includes a piperazine ring with a chair conformation and is part of a larger molecule with fused rings and additional functional groups. The molecular conformation is influenced by hydrogen bonding interactions. In the case of coordination polymers involving piperazine and its derivatives, the silver(I) coordination environment can be distorted T-shaped or tetrahedral, with the piperazine acting as a bridging ligand .

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. They can act as ligands in coordination polymers, as seen in the synthesis of one-dimensional silver coordination polymers . Piperazine derivatives can also undergo Mannich reactions to produce novel compounds with potential pharmacological applications . Furthermore, piperazine-based catalysts have been developed for the enantioselective hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect properties like solubility, boiling point, and reactivity. The crystal structure of these compounds can be stabilized by weak interactions such as hydrogen bonds and aromatic π-π stacking interactions . Thermal analysis data can provide insights into the stability and decomposition patterns of these compounds .

Scientific Research Applications

Radioprotective Applications

N-(2-Hydroxyethyl)piperazine and its derivatives have been explored for potential radioprotective properties. A study demonstrated that certain 1-(2-hydroxyethyl)piperazine derivatives protected human cells against radiation-induced apoptosis with low cytotoxicity. One compound in particular showed promise in vitro and in vivo, enhancing the survival of mice after whole-body irradiation (Filipová et al., 2020).

Synthesis Applications

Efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from commercially available piperazine derivatives. These synthesized building blocks are useful for preparing biologically active compounds and for constructing combinatorial libraries (Gao & Renslo, 2007).

Carbon Dioxide Capture

In the context of carbon dioxide capture, aqueous piperazine has been studied for its resistance to thermal degradation and oxidation. Concentrated piperazine solutions, including N-(2-hydroxyethyl)piperazine, demonstrated significant resistance to degradation in comparison to other amines, suggesting potential applications in carbon dioxide capture technologies (Freeman, Davis, & Rochelle, 2010).

Pharmaceutical Research

In pharmaceutical research, the piperazine structure, including N-(2-Hydroxyethyl)piperazine derivatives, is significant in the rational design of drugs. Piperazine is found in a variety of drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. Slight modifications to the substitution pattern on the piperazine nucleus can result in a significant difference in medicinal potential (Rathi, Syed, Shin, & Patel, 2016).

Piperazine Derivatives as Therapeutic Tools

Piperazine derivatives, including N-(2-Hydroxyethyl)piperazine, are used therapeutically for central pharmacological activities, mainly involving the activation of the monoamine pathway. These derivatives have been researched for their antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).

Safety And Hazards

When handling HEPZ, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

HEPZ has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . Its low volatility makes it less likely to volatilize in a continuous operation device . This makes HEPZ a promising compound for future research and applications, particularly in the field of carbon capture and storage .

properties

IUPAC Name

2-piperazin-1-ylethanol
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InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2
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InChI Key

WFCSWCVEJLETKA-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)CCO
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID3021853
Record name 1-Piperazineethanol
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Molecular Weight

130.19 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS]
Record name 1-Piperazineethanol
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Product Name

N-(2-Hydroxyethyl)piperazine

CAS RN

103-76-4
Record name 1-Piperazineethanol
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Record name 2-piperazin-1-ylethanol
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N-(2-Hydroxyethyl)piperazine often encountered as a component in buffer solutions?

A1: N-(2-Hydroxyethyl)piperazine, frequently found in its sulfonic acid derivative forms like HEPES (N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid)) and HEPPSO (N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid), acts as a zwitterionic buffer. These compounds maintain a stable pH within a specific range, crucial for various biological and chemical reactions. [, ]

Q2: Can HEPES and HEPPSO interact with metal ions? How does this affect their use in research?

A2: Yes, both HEPES and HEPPSO can form complexes with metal ions, particularly copper (II). [, ] This property can be disadvantageous in studies involving trace metal speciation, as it may interfere with the accurate measurement and analysis of metal ion concentrations. Researchers should carefully consider this factor when selecting a buffer for experiments involving metal ions. []

Q3: What is the impact of HEPES buffer on the stability and surface chemistry of NaYF4:Yb,Er nanoparticles?

A3: Research indicates that while HEPES buffer can be used in the preparation of water-dispersible NaYF4:Yb,Er nanoparticles, it may alter the surface chemistry over time due to the presence of sulfo groups. This highlights the need to carefully consider the potential interactions between buffer systems and nanoparticle surfaces. []

Q4: How does N-(2-Hydroxyethyl)piperazine-N′-ethanesulfonic acid (HEPES) affect the fibrillation process of human calcitonin (hCT)?

A4: Studies show that hCT fibrillation occurs at a much slower rate in HEPES solution compared to phosphate buffer or acetic acid solution. [] HEPES appears to stabilize the spherical intermediate aggregates (nuclei) formed during the early stages of fibrillation. This stabilization prolongs the half-life of the intermediates and hinders the subsequent elongation of protofibrils into mature hCT fibrils. []

Q5: How does the presence of N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid (HEPES) in the buffer solution affect the binding of chromium to DNA?

A5: Research has shown that the total amount of chromium bound to DNA in reactions involving ascorbate and chromium(VI) is significantly lower in Tris.HCl buffer compared to HEPES buffer. [] This suggests that the specific buffer system used can influence the reactivity of chromium intermediates and their subsequent interactions with DNA.

Q6: What is the molecular formula and weight of N-(2-Hydroxyethyl)piperazine?

A6: The molecular formula of N-(2-Hydroxyethyl)piperazine is C6H14N2O, and its molecular weight is 130.19 g/mol.

Q7: How do intermolecular interactions influence the infrared (IR) spectra of N-(2-Hydroxyethyl)piperazine-based nitrate salts?

A7: Intermolecular interactions, particularly hydrogen bonding, can alter the symmetry of nitrate ions in N-(2-Hydroxyethyl)piperazine-based salts. This change in symmetry is reflected in their IR spectra. [] Specifically, the nitrate ions exhibit a lower symmetry (C2v or Cs) compared to the ideal D3h symmetry of free nitrate ions. []

Q8: How does extracellular acidosis, potentially modulated by buffers like HEPES, impact cell survival under glucose-oxygen deprivation?

A9: Research suggests that extracellular acidosis, specifically at pH 6.2, can delay cell death in neuroblastoma x glioma hybrid cells under glucose-oxygen deprivation. [] This protective effect is linked to the preservation of cellular energy state rather than calcium influx inhibition. [] Buffers like HEPES could be used to study these effects further.

Q9: Can N-(2-Hydroxyethyl)piperazine derivatives be used to study protein interactions?

A10: Yes, a fluorescent analogue of phenylalanyl-tRNA containing a N-(2-Hydroxyethyl)piperazine-derived fluorophore was used to study its interaction with elongation factor Tu (EF-Tu). [] This study allowed for the direct measurement of the binding affinity and thermodynamic parameters of the interaction. []

Q10: How can collagen functionalization with N-(2-Hydroxyethyl)piperazine-N′-ethanesulfonic acid (HEPES) impact macrophage behavior?

A11: Studies have shown that macrophages cultured on HEPES-functionalized collagen surfaces exhibit stiffness-dependent inflammatory activation. [] This is in contrast to macrophages on acetic acid-functionalized surfaces, which show high inflammatory responses regardless of substrate stiffness. [] This suggests that HEPES functionalization allows for a more controlled and biomimetic microenvironment for studying macrophage responses to substrate stiffness.

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